Product packaging for Octahydro-2H-1-benzopyran-2-one(Cat. No.:CAS No. 4430-31-3)

Octahydro-2H-1-benzopyran-2-one

Cat. No.: B1581648
CAS No.: 4430-31-3
M. Wt: 154.21 g/mol
InChI Key: MSFLYJIWLHSQLG-UHFFFAOYSA-N
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Description

Octahydro-2H-1-benzopyran-2-one ( 4430-31-3), more commonly known as Octahydrocoumarin, is a saturated derivative of coumarin belonging to the class of organic compounds known as benzopyrans . It is characterized as a liquid with a slight spicy note and is reported to have sweet, coumarin, and herbal tasting properties . With a molecular formula of C9H14O2 and a molecular weight of 154.21 g/mol, this compound has a boiling point of approximately 144-146 °C at 16 mm Hg and a density of 1.089-1.096 g/mL . It is insoluble in water but soluble in oils and ethanol . The compound features a bicyclic structure consisting of a cyclohexane ring fused to a six-membered lactone ring . The benzopyran core structure is recognized for its prevalence in many natural compounds and pharmacologically active substances . While systematic research on this specific octahydro derivative is limited in the public domain , compounds with the benzopyran scaffold are under investigation in various research fields due to their broad spectrum of reported biological activities. This product is intended for research purposes and laboratory use only. It is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O2 B1581648 Octahydro-2H-1-benzopyran-2-one CAS No. 4430-31-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydrochromen-2-one
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InChI

InChI=1S/C9H14O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h7-8H,1-6H2
Source PubChem
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InChI Key

MSFLYJIWLHSQLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7052105
Record name Octahydro-2H-1-benzopyran-2-one
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Molecular Weight

154.21 g/mol
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Physical Description

Liquid, Colourless liquid; slight spicy note
Record name 2H-1-Benzopyran-2-one, octahydro-
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Record name Octahydrocoumarin
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1157/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

144.00 to 146.00 °C. @ 16.00 mm Hg
Record name Octahydro-2H-1-benzopyran-2-one
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Solubility

Insoluble in water; soluble in oils, soluble (in ethanol)
Record name Octahydrocoumarin
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.089-1.096
Record name Octahydrocoumarin
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CAS No.

4430-31-3
Record name Octahydrocoumarin
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Record name 2H-1-Benzopyran-2-one, octahydro-
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Record name Octahydro-2H-1-benzopyran-2-one
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Synthetic Methodologies and Chemical Transformations of Octahydro 2h 1 Benzopyran 2 One

Established Industrial Synthesis Routes

The primary industrial method for producing octahydro-2H-1-benzopyran-2-one involves the catalytic hydrogenation of specific precursors derived from cyclohexanone (B45756). This method is favored due to its simplicity and the use of readily available and inexpensive starting materials.

A well-established industrial synthesis route is the catalytic hydrogenation of esters of 3-(2-oxocyclohexyl)propionic acid. This process typically yields a mixture of the cis and trans isomers of this compound.

The conversion of 3-(2-oxocyclohexyl)propionic acid esters to this compound proceeds through a series of reaction steps under hydrogenation conditions. The key transformations are:

Hydrogenation: The process begins with the catalytic hydrogenation of the ketone group on the cyclohexyl ring of the starting ester. This reduction forms a hydroxyl group, creating a 3-(2-hydroxycyclohexyl)propionic acid ester intermediate.

Cyclization/Intramolecular Esterification: The newly formed hydroxyl group then reacts with the ester group in the same molecule in a process called intramolecular esterification or lactonization. This step forms the bicyclic lactone structure of this compound and eliminates an alcohol molecule. The stereochemical configuration of the final product is established during the initial hydrogenation step.

The selection of an appropriate catalyst and specific reaction conditions is vital for the success of the synthesis.

Catalyst Systems: Ruthenium supported on active carbon (Ru/C) is a frequently used catalyst for this hydrogenation. Other noble metal catalysts, such as those based on rhodium and palladium, are also effective. rsc.org The activated carbon support enhances the catalyst's performance and stability.

Reaction Conditions: The hydrogenation is typically conducted at elevated temperatures, ranging from 80 to 160 °C, and high hydrogen pressures, between 20 and 100 bar, particularly when using a ruthenium catalyst. These conditions can be fine-tuned to influence the ratio of the resulting isomers.

For industrial viability, maximizing the product yield and ensuring the process can be scaled up are essential considerations.

Yield Optimization: By carefully managing reaction parameters such as catalyst concentration, temperature, pressure, and reaction duration, high yields, often greater than 90%, can be attained. The continuous removal of the alcohol byproduct helps to drive the reaction towards the formation of the desired lactone.

Scalability: The catalytic hydrogenation method is highly suitable for large-scale industrial manufacturing. The process is often carried out in large batch reactors or continuous flow systems, allowing for the production of this compound on a multi-ton scale.

The aroma profile of this compound is significantly influenced by its stereochemistry, with the cis-isomer often being the more desired for fragrance applications. Consequently, developing methods for stereoselective synthesis is a key area of research. The diastereoselectivity of the hydrogenation of 3-(2-oxocyclohexyl)propionic acid esters can be controlled by the choice of catalyst and reaction conditions, with certain ruthenium-based catalysts showing a preference for the formation of the cis-isomer.

Catalytic Hydrogenation of 3-(2-oxocyclohexyl)propionic acid esters

Alternative Synthetic Approaches for Benzopyran Derivatives

Beyond the primary industrial route, several other synthetic methods have been developed for preparing benzopyran derivatives, including this compound.

One significant alternative is the Baeyer-Villiger oxidation of bicyclo[4.4.0]decan-2-one. nih.govwikipedia.org This reaction employs a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom next to the carbonyl group, thereby forming the lactone structure. nih.gov

Another approach is the cyclization of ω-hydroxy acids or their esters. For example, a substituted this compound derivative can be formed through the cyclization of 6-hydroxy-2-propyl-cyclohexaneacetic acid. chemrxiv.org

Radical cyclization reactions also present a pathway to the benzopyran framework. nih.gov These methods typically involve generating a radical species that undergoes an intramolecular cyclization to create the bicyclic system. While these alternative routes provide different synthetic strategies, they may present challenges in terms of the availability of starting materials, reaction complexity, or scalability when compared to the established catalytic hydrogenation process.

Data Tables

Catalyst Systems and Reaction Conditions for Hydrogenation

Catalyst SystemTemperature (°C)Pressure (bar)Typical Yield (%)
Ru/C80 - 16020 - 100>90
Rh/C70 - 15020 - 80High
Pd/C60 - 14010 - 60Variable

Phenol (B47542) and γ-Butyrolactone Condensation

A notable synthetic route to benzopyran derivatives involves the condensation of phenols with γ-butyrolactone. This method typically proceeds in two steps: an initial reaction of a substituted phenol with γ-butyrolactone under alkaline conditions to form an intermediate, followed by an acid-catalyzed ring closure to yield the benzopyran-2-carboxylic acid derivative. While this specific method is more commonly associated with related benzopyran structures, the principles of lactone chemistry are fundamental. For instance, the condensation of γ-butyrolactone with an acetic acid ester in the presence of a strong base is a key step in producing 2-acetyl-γ-butyrolactone, a valuable intermediate for various heterocyclic compounds. google.com

Biocatalytic Domino Reactions

In the pursuit of greener and more efficient synthetic methods, biocatalysis has emerged as a powerful tool. Alkaline protease from Bacillus licheniformis (BLAP) has been successfully employed to catalyze a domino Knoevenagel/intramolecular transesterification reaction for the synthesis of 2H-1-benzopyran-2-one derivatives. rsc.orgresearchgate.net This enzymatic approach offers an alternative to traditional chemical methods, often proceeding under milder conditions. rsc.orgresearchgate.net Researchers have demonstrated the ability to control the enzymatic chemoselectivity between Knoevenagel/intramolecular transesterification and Knoevenagel/intramolecular hemiketalization by carefully adjusting parameters such as the solvent, water content, and temperature, leading to acceptable product yields. rsc.orgresearchgate.net

Radical Reactions for Spiro[2,3-dihydro-4H-1-benzopyran-4,1'-cyclohexan]-2-one derivatives

Radical reactions provide a powerful method for the construction of complex molecular architectures, including spirocyclic systems. The synthesis of spiro[2,3-dihydro-4H-1-benzopyran-4,1'-cyclohexan]-2-one derivatives has been achieved through reaction sequences that incorporate a radical cyclization step. documentsdelivered.comacs.orgepa.gov For example, the reaction of 1-(1'-cyclohexenylethoxy)-2-bromobenzene with tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) in boiling benzene (B151609) yields a mixture of the desired spiro[2,3-dihydro-4H-1-benzopyran-4,1'-cyclohexane] and a benzoxepin derivative. documentsdelivered.comepa.gov

Furthermore, the radical reaction of ethyl 2-((2'-bromoaryl)oxy)-1-cyclohexenylacetate has been shown to produce an ethyl 2-spiro(2,3-dihydrobenzofuran-3,1'-cyclohexane)carboxylate in good yield. documentsdelivered.comepa.gov This intermediate can then be converted to a spiro[2,3-dihydro-4H-1-benzopyran-4,1'-cyclohexane]-2,4'-dione, which serves as a precursor for the total synthesis of natural products like (±)-lycoramine. documentsdelivered.comepa.govacs.org

Derivatization Strategies for this compound and its Scaffold

The derivatization of the this compound scaffold is a key strategy for modulating its physicochemical properties and biological activities. These modifications can range from the introduction of simple substituents to the construction of more complex fused ring systems.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of the 2H-1-benzopyran-2-one core can be achieved through various condensation reactions. For instance, novel derivatives have been synthesized by reacting 4-hydroxybenzopyran-2-one with aromatic aldehydes and malononitrile (B47326) in the presence of sodium dodecyl sulfate (B86663) (SDS), leading to the formation of 2-amino-5-oxo-4-phenyl-(4H, 5H)pyrano-[3,2-c]-chromen-3-carbonitrile derivatives. researchgate.net Similarly, reacting 4-hydroxybenzopyran-2-one with aromatic aldehydes in the presence of SDS can yield 3,3'-(benzylidene)-bis-4-hydroxybenzopyran-2-ones. researchgate.net The Knoevenagel condensation is another widely used method for synthesizing coumarin (B35378) derivatives. arabjchem.org

A variety of substituted 2H-benzopyran-2-one derivatives have been synthesized and characterized, with research focusing on their potential applications. sphinxsai.com

Starting MaterialReagentsProductReference
4-hydroxybenzopyran-2-oneAromatic aldehydes, malononitrile, SDS2-amino-5-oxo-4-phenyl-(4H, 5H)pyrano-[3,2-c]-chromen-3-carbonitrile derivatives researchgate.net
4-hydroxybenzopyran-2-oneAromatic aldehydes, SDS3,3'-(benzylidene)-bis-4-hydroxybenzopyran-2-ones researchgate.net
Substituted phenolsMethyl acetoacetate, Natural acids (e.g., Citrus limon L. juice)Substituted 2H-1-benzopyran-2-ones arabjchem.org

Structural Modification for Enhanced Biological Activity

Structural modifications of the benzopyran-2-one scaffold are often undertaken to enhance or alter its biological activity. The introduction or modification of functional groups can significantly impact a molecule's properties. For example, the presence of hydroxyl groups on the coumarin ring system is often crucial for antioxidant activity. nih.govmdpi.com Chemical manipulation, such as the conversion of a phenolic hydroxyl group to an ether, can modulate the lipophilicity and, consequently, the biological profile of the compound. nih.gov Such modifications can influence a range of activities, including antimicrobial and antineoplastic potentials. nih.gov

The synthesis of various derivatives, such as 4-anilino-2H- Current time information in Općina Brdovec, HR.-benzopyran-2-ones, has been explored to investigate their antibacterial properties. researchgate.net These studies highlight the importance of the substituent at the 4-position of the benzopyran-2-one ring in determining biological efficacy.

Modification StrategyImpact on Biological Activity
Introduction of hydroxyl groupsOften enhances antioxidant activity nih.govmdpi.com
Conversion of hydroxyl to etherModulates lipophilicity and can impact antimicrobial and antineoplastic potentials nih.gov
Substitution at the 4-positionInfluences antibacterial properties researchgate.net

Multi-step Organic Synthesis Methodologies

The construction of complex molecules based on the this compound framework often requires multi-step synthetic sequences. These sequences can involve a combination of reactions to build the core structure and introduce desired functional groups. One-pot multi-step syntheses are particularly attractive as they can improve efficiency and reduce waste. nih.gov An example is the synthesis of 2H-1,3-benzoxazines from ketones, which involves a copper-directed hydroxylation followed by an oxidative intramolecular C-O bond formation in a single pot. nih.gov

Flow chemistry offers a modern approach to multi-step synthesis, allowing for the continuous processing of materials through various reactors containing immobilized reagents and catalysts. syrris.jp This technique has been successfully applied to the total synthesis of the alkaloid natural product (±)-oxomaritidine, demonstrating its potential for creating complex molecules in a more efficient and automated manner. syrris.jp The principles of retrosynthetic analysis are fundamental in designing such multi-step syntheses, allowing chemists to work backward from the target molecule to identify suitable starting materials and reaction pathways. youtube.com

Mechanistic Investigations of this compound Reactions

The formation of this compound, a saturated bicyclic lactone, primarily proceeds through a two-step synthetic sequence involving catalytic hydrogenation followed by an intramolecular cyclization. Mechanistic investigations have focused on understanding the intricacies of each of these transformations, including the stereochemical outcomes and the role of catalysts.

The principal synthetic pathway begins with a derivative of 3-(2-oxocyclohexyl)propanoic acid, typically an ester. The first step is the catalytic hydrogenation of the keto group, which is then followed by a spontaneous or catalyzed intramolecular esterification, leading to the formation of the lactone ring.

Catalytic Hydrogenation of the Precursor

The initial stage in the synthesis of this compound involves the reduction of the ketone functionality in a 3-(2-oxocyclohexyl)propionic acid ester. This is a classic example of catalytic hydrogenation, a heterogeneously or homogeneously catalyzed reaction where molecular hydrogen is added across the carbonyl double bond. tue.nl

The mechanism of this reduction is critically dependent on the catalyst employed, which can range from noble metals like platinum and palladium to ruthenium and rhodium-based systems. tue.nlrsc.org In a typical heterogeneous catalysis scenario, the reaction occurs on the surface of the metal catalyst. The process generally involves the following key steps:

Adsorption: Both the substrate (the keto-ester) and molecular hydrogen are adsorbed onto the catalyst surface.

Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved, leading to the formation of reactive hydrogen species on the catalyst surface.

Hydrogenation: The activated hydrogen atoms are sequentially transferred to the carbonyl carbon and oxygen atoms of the adsorbed substrate. This results in the formation of a 3-(2-hydroxycyclohexyl)propionic acid ester.

Desorption: The hydroxyl-ester product detaches from the catalyst surface, which is now available for the next catalytic cycle.

The stereochemistry of the resulting hydroxyl group is a crucial factor that influences the subsequent cyclization and the final isomeric composition of the this compound product. The use of specific catalysts and reaction conditions can offer a degree of stereoselectivity in the formation of either the cis or trans hydroxy-ester intermediate.

Intramolecular Cyclization (Lactonization)

The second and final step in the formation of this compound is an intramolecular cyclization of the 3-(2-hydroxycyclohexyl)propionic acid ester intermediate. This reaction is essentially an intramolecular Fischer esterification, where the hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group within the same molecule. youtube.com This process, known as lactonization, results in the formation of the stable six-membered lactone ring and the elimination of an alcohol molecule (from the original ester group).

This cyclization can be either acid- or base-catalyzed.

Acid-Catalyzed Mechanism: In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group. Following the intramolecular attack and formation of a tetrahedral intermediate, a proton transfer occurs from the attacking hydroxyl group to the leaving alcohol group. Finally, the elimination of the protonated alcohol (a good leaving group) and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final lactone product. youtube.com

Base-Catalyzed Mechanism: Under basic conditions, the hydroxyl group is deprotonated to form a more potent nucleophile, the alkoxide. This alkoxide then attacks the ester carbonyl, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the alkoxy group (from the original ester) as the leaving group, yielding the lactone.

The reaction mixture typically contains both the uncyclized hydroxy-ester intermediate and the final lactone product. The position of the equilibrium can be influenced by the reaction conditions. The stereochemical relationship between the hydroxyl group and the propionate (B1217596) side chain on the cyclohexane (B81311) ring, established during the preceding hydrogenation step, dictates the stereochemistry of the final this compound, leading to the formation of cis and trans isomers. researchgate.net

Detailed mechanistic studies employing computational methods, such as Density Functional Theory (DFT), have been applied to understand similar cyclization reactions, like the conversion of 2-hydroxy chalcone (B49325) to flavanone. bcrec.id Such studies help in elucidating the reaction pathways, identifying transition states, and determining the rate-determining steps of the cyclization process. While specific DFT studies on the lactonization to form this compound are not widely published, the principles from related systems provide a solid framework for understanding its mechanism.

The table below summarizes the key mechanistic aspects of the formation of this compound.

Reaction Step Reactant Key Transformation Catalyst/Conditions Intermediate/Product Mechanistic Principle
Hydrogenation 3-(2-Oxocyclohexyl)propionic acid esterReduction of ketone to a secondary alcoholH₂, Metal Catalyst (e.g., Pt, Pd, Ru)3-(2-Hydroxycyclohexyl)propionic acid esterCatalytic Hydrogenation
Cyclization 3-(2-Hydroxycyclohexyl)propionic acid esterIntramolecular esterificationAcid or BaseThis compoundLactonization (Intramolecular Fischer Esterification)

Advanced Analytical and Spectroscopic Characterization of Octahydro 2h 1 Benzopyran 2 One

Chromatographic Techniques for Purity and Separation

Chromatography is fundamental in the analysis of Octahydro-2H-1-benzopyran-2-one, enabling its separation from reaction mixtures and the determination of its purity.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. A common approach involves reverse-phase (RP) HPLC. sielc.comsielc.com In this method, a nonpolar stationary phase is used with a polar mobile phase. For this compound, a mobile phase consisting of acetonitrile (B52724) and water is often employed. sielc.comsielc.com To ensure the stability of the compound and achieve good peak shape, an acid such as phosphoric acid or formic acid may be added to the mobile phase. sielc.comsielc.com Formic acid is particularly suitable for applications where the HPLC system is coupled with a mass spectrometer (MS) for detection. sielc.comsielc.com

Purity analysis is a critical application of HPLC. researchgate.netmdpi.com By analyzing a sample of this compound, the presence of any impurities can be detected as separate peaks in the chromatogram. researchgate.netmdpi.com The area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity. UV detection is commonly used, although the lactone functional group itself is not a strong chromophore. Detection may rely on the subtle UV absorbance of the carbonyl group or the response of impurities present.

A typical HPLC method for the analysis of this compound might utilize a C18 column with a gradient elution, starting with a higher proportion of water and gradually increasing the concentration of acetonitrile. This ensures the separation of compounds with a range of polarities.

ParameterCondition
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acid
Detection UV
Application Purity assessment, preparative separation

Gas Chromatography (GC) for Mixture Analysis

Gas Chromatography (GC) is another powerful tool for the analysis of this compound, particularly for assessing its presence in complex mixtures and separating its isomers. vurup.skclockss.org The compound's volatility allows it to be readily analyzed by GC. In a typical GC analysis, the sample is injected into a heated port, where it vaporizes and is carried by an inert gas (such as helium or nitrogen) through a long, thin column. vurup.sk The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase coated on the column wall.

GC can be effectively used to monitor the progress of chemical reactions that produce this compound. For instance, in the synthesis of this compound from the hydrogenation and cyclization of 3-(2-oxocyclohexyl)propionic acid esters, GC can be used to determine the relative amounts of the starting material, intermediate products, and the final lactone product. This allows for the optimization of reaction conditions to maximize the yield of the desired compound.

Furthermore, GC is adept at separating isomers. Different isomers of this compound, such as cis and trans diastereomers, will often have slightly different boiling points and interactions with the stationary phase, leading to their separation and distinct peaks in the chromatogram. vurup.sk The choice of the stationary phase is crucial for achieving good separation.

ParameterCondition
Application Mixture analysis, isomer separation
Example Analysis of a reduction mixture showed approximately 71% methyl 3-(2-hydroxycyclohexyl)propionate and 13% octahydrocoumarin.

Chiral Chromatography for Enantiomer Resolution

This compound is a chiral molecule, meaning it can exist as non-superimposable mirror images called enantiomers. lu.senih.govrsc.org These enantiomers often exhibit different biological activities. Chiral chromatography is a specialized form of chromatography used to separate these enantiomers. lu.seacs.org

This technique utilizes a chiral stationary phase (CSP), which is a stationary phase that is itself chiral. The enantiomers of this compound interact differently with the CSP, leading to different retention times and their subsequent separation. Chiral HPLC is a common method for this purpose, where a chiral column is used. lu.se The separated enantiomers can then be collected for further analysis or use.

Another approach for determining enantiomeric purity involves derivatization. The chiral lactone can be reacted with a chiral reagent to form diastereomers, which can then be separated by standard chromatographic techniques like GC or NMR. rsc.org

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules like this compound. nih.govceon.rsresearchgate.net It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: Proton NMR provides information about the different types of hydrogen atoms in the molecule and their connectivity. For this compound, the ¹H NMR spectrum would show a complex pattern of signals in the aliphatic region (typically 1.20-2.85 ppm) corresponding to the protons on the cyclohexane (B81311) and pyran rings. A distinct signal, often a triplet, would be observed for the proton adjacent to the lactone oxygen (H-3) at a downfield chemical shift (around 4.35 ppm).

¹³C NMR: Carbon-13 NMR provides information about the different types of carbon atoms in the molecule. The spectrum of this compound would show a characteristic signal for the carbonyl carbon of the lactone at a significantly downfield position (around 174.2 ppm). The carbon atom attached to the ether oxygen (C-1) would also appear at a downfield chemical shift (around 70.1 ppm). The remaining aliphatic carbons of the fused ring system would appear in the upfield region of the spectrum (typically 22.4-32.8 ppm).

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H ~4.35tH-3 (axial proton adjacent to lactone oxygen)
¹H ~1.20-2.85mAliphatic protons
¹³C ~174.2C-2 (lactone carbonyl)
¹³C ~70.1C-1 (ether oxygen-bearing carbon)
¹³C ~22.4-32.8Aliphatic carbons

Mass Spectrometry (MS and High-Resolution Mass Spectrometry)

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. clockss.orgnist.govresearchgate.net It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

For this compound, the molecular ion peak [M]+ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (154.21 g/mol ). nih.gov The mass spectrum will also show a series of fragment ions, which are formed when the molecular ion breaks apart. The pattern of these fragment ions is characteristic of the compound's structure and can be used for identification. Common fragmentation pathways for lactones involve the loss of CO and CO2.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental composition of the molecule. ceon.rs This is a powerful tool for confirming the molecular formula of this compound (C9H14O2) and distinguishing it from other compounds with the same nominal mass. nih.gov

TechniqueInformation Obtained
MS Molecular weight, fragmentation pattern
HRMS Exact mass, elemental composition

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational modes of its constituent bonds. A prominent feature in the spectrum is the strong absorption band associated with the carbonyl (C=O) stretching of the lactone ring. This band is typically observed in the region of 1700-1750 cm⁻¹. The exact position can be influenced by the ring strain and the electronic environment.

While specific, comprehensive IR spectral data for this compound is not extensively detailed in the provided search results, related coumarin (B35378) derivatives provide a basis for expected spectral features. For instance, in a study of a hydrazine-hydroxy-pyran-2-one derivative, the γ-lactone carbonyl signal was a key feature in the IR spectrum. nih.gov

Table 1: Characteristic Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Lactone)Stretching1700 - 1750
C-O (Ester)Stretching1250 - 1000
C-H (Aliphatic)Stretching2850 - 3000

Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. ru.nl This technique is particularly valuable for determining the absolute configuration of stereoisomers in solution. nih.govru.nl For this compound, which can exist as cis and trans isomers, each of which can be chiral, VCD provides a means to distinguish between enantiomers and to probe their solution-phase conformations. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. For this compound, single-crystal X-ray diffraction studies of its derivatives reveal important structural features.

The molecular framework consists of a fused bicyclic system where the cyclohexane ring typically adopts a chair or half-chair conformation. The lactone ring's conformation is also determined with high precision. In the trans-fused derivative, for example, the cyclohexane moiety adopts a chair conformation, while the adjacent ring exhibits a half-chair distortion. Key bond lengths, such as the carbonyl C=O bond (typically 1.21–1.23 Å) and the C–O ether bonds (1.36–1.42 Å), are determined from crystallographic data of analogous compounds.

Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds (C–H···O) that stabilize the crystal structure. For instance, in a related structure, intermolecular hydrogen bonding distances were found to be in the range of 2.34–2.59 Å.

Table 2: Selected Crystallographic Data for a Trans-fused this compound Derivative

ParameterValue
Crystal SystemOrthorhombic (for trans-isomer)
Cyclohexane Ring ConformationChair
Adjacent Ring ConformationHalf-chair
Carbonyl C=O Bond Length1.21–1.23 Å
C–O Ether Bond Lengths1.36–1.42 Å

Computational Chemistry for Spectroscopic Data Correlation

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in correlating experimental spectroscopic data with molecular structure. researchgate.netsemanticscholar.org By calculating theoretical spectra for different possible isomers and conformers, a direct comparison with experimental IR and VCD spectra can be made, aiding in the definitive assignment of the molecular structure and absolute configuration.

For instance, DFT calculations can predict the vibrational frequencies and intensities for the IR spectrum of this compound. A good correlation between the calculated and experimental spectra provides strong evidence for the proposed structure. researchgate.net Similarly, theoretical VCD spectra can be computed for each enantiomer, and by comparing these with the experimental VCD spectrum, the absolute configuration can be unambiguously determined. ru.nl

In the context of related coumarin derivatives, DFT calculations have been successfully employed to reproduce experimental IR and NMR data with high accuracy. researchgate.net These computational studies also provide insights into the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to its reactivity. researchgate.netresearchgate.net

Biological Activities and Pharmacological Potential of Octahydro 2h 1 Benzopyran 2 One

Antioxidant Properties and Mechanisms

While extensive research specifically on the antioxidant properties of Octahydro-2H-1-benzopyran-2-one is still emerging, its structural relationship to coumarin (B35378) derivatives suggests a potential to combat oxidative stress. Coumarins, which are characterized by a 2H-1-benzopyran-2-one core, are known for their antioxidant capabilities, largely attributed to their highly conjugated system and the presence of phenolic hydroxyl groups. nih.gov The antioxidant activity of coumarins is significantly enhanced by the presence of one or more hydroxyl groups on the benzopyran ring. nih.gov These groups can donate a hydrogen atom or a single electron to neutralize free radicals, thereby mitigating cellular damage. nih.gov Although this compound has a saturated ring system, unlike the aromatic coumarins, preliminary assessments suggest it may still possess antioxidant effects. Further investigation is required to fully elucidate the mechanisms and extent of its antioxidant potential.

Antimicrobial and Antifungal Activities

Preliminary studies have indicated that this compound may possess the ability to inhibit the growth of certain microorganisms. This has positioned it as a candidate for further investigation as a potential antimicrobial agent. The broader class of benzopyran-2-one derivatives has been the subject of various studies to develop new antimicrobial and antifungal drugs.

Activity against Bacterial Strains

Research into the antibacterial effects of benzopyran-2-one derivatives has shown promising results against a range of bacterial strains. For instance, some synthesized 2H-1-benzopyran-2-one derivatives have been evaluated against both Gram-positive and Gram-negative bacteria. nih.gov In one study, certain derivatives of 4-hydroxy-3-nitro-2H- -benzopyran-2-one were tested against Staphylococcus aureus and Escherichia coli. researchgate.net Another study on different substituted 2H-1-benzopyran-2-ones demonstrated activity against Erwinia carotovora and Xanthomonas citri. arabjchem.org While these studies focus on derivatives, they highlight the potential of the core benzopyran-2-one structure in developing new antibacterial agents. The specific activity of this compound against various bacterial strains remains an area for more detailed research.

Activity against Fungi

The antifungal potential of benzopyran-2-one derivatives is also an active area of research. Studies have shown that certain coumarin derivatives can inhibit the growth of various fungi. For example, a study on 7-hydroxy-6-nitro-2H-1-benzopyran-2-one demonstrated its ability to inhibit both the mycelial growth and conidia germination of Aspergillus species. nih.gov This particular derivative was found to affect the fungal cell wall structure. nih.gov Another study screened newly synthesized benzopyran-2-one derivatives for antifungal activity against Candida albicans. nih.gov Research on substituted 2H-1-benzopyran-2-ones also showed activity against Rhizoctonia solani and Colletotrichum gloeosporioides. arabjchem.org These findings suggest that the benzopyran-2-one scaffold is a promising starting point for the development of novel antifungal agents.

Anti-leishmanial Activity and Molecular Docking Studies

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. nih.gov The search for new, effective, and less toxic treatments is a global health priority. Coumarin and its derivatives have emerged as a class of compounds with potential anti-leishmanial activity. nih.gov Molecular docking studies, a computational method used to predict the binding of a ligand to a receptor, have been employed to investigate the potential of these compounds as anti-leishmanial agents.

Binding Affinities to Target Proteins

Molecular docking studies have suggested that coumarin analogs could act as inhibitors against Leishmania by binding to specific target proteins within the parasite. One key target is trypanothione (B104310) reductase (TryR), an enzyme crucial for the parasite's redox balance. nih.gov By synthesizing and docking a series of chromene-2-thione derivatives (structurally related to coumarins) into the active site of TryR, researchers have identified compounds with significant anti-leishmanial activity. nih.gov Another potential target is nucleoside diphosphate (B83284) kinase (NDK), which has been identified as a promising target for the design of anti-leishmanial drugs. longdom.org Molecular modeling has suggested that certain compounds can bind to the ADP site of leishmanial NDK, thereby inhibiting its function. longdom.org Although this compound itself has not been the specific subject of these published docking studies, its structural similarity to other coumarins suggests it may share similar binding affinities to these critical Leishmania proteins.

Anticancer and Anti-tumor Research

The development of new anticancer agents is a major focus of medicinal chemistry, and benzopyran-2-one derivatives have shown promise in this area. nih.gov Research has explored the synthesis of novel benzopyran-2-ones and their evaluation for anticancer activity against various tumor cell lines.

One study focused on the synthesis of novel 7-substituted-benzopyran-2-ones and their evaluation for in-vitro anticancer activity. nih.gov Several of these compounds were selected by the National Cancer Institute for anticancer screening, with one compound in particular exhibiting broad-spectrum antitumor activity. nih.gov Docking studies suggested that these compounds may exert their effect by inhibiting topoisomerase I, an enzyme involved in DNA replication and a known target for anticancer drugs. nih.gov

Another area of investigation involves 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives. nih.gov These compounds have been evaluated for their ability to reduce the invasive behavior of fibrosarcoma cells. nih.gov Structure-activity relationship studies have indicated that the presence of an aryl ester function at the 3-position is preferred for inducing significant biological activity. nih.gov This line of research confirms the potential of substituted coumarin-3-carboxylic acids as a new class of anti-cancer agents. nih.gov

Furthermore, research on other heterocyclic compounds containing structural similarities to benzopyrans has also yielded positive results. For instance, novel dihydropyrido[2,3-d]pyrimidin-4-one and pyrrolo[2,1-b] arabjchem.orgbenzothiazole derivatives have demonstrated higher cytotoxicity against lung, liver, and colon cancer cell lines compared to the reference drug doxorubicin. mdpi.com

While these studies focus on various derivatives of the core benzopyran-2-one structure, they collectively underscore the potential of this chemical class in the development of new anticancer therapies. Further research is needed to specifically evaluate the anticancer and anti-tumor properties of this compound.

Modulation of Cancer Cell Growth

One study on the properties of peanut oil identified a related compound, 6-Methyl Octahydrocoumarin, and noted its potential in anticancer therapies, though detailed experimental results were not provided. nih.gov Another study on the anti-invasive properties of synthetic coumarin derivatives focused on 2-oxo-2H-1-benzopyran structures, which are chemically distinct from the saturated this compound.

Selective Estrogen Receptor Modulator (SERM) Potential

There is currently no direct scientific evidence to suggest that this compound possesses Selective Estrogen Receptor Modulator (SERM) activity. Targeted searches for literature linking this specific compound to estrogen receptor binding or SERM-like effects have not yielded any results. The pharmacology of established SERMs, such as tamoxifen (B1202) and raloxifene, involves specific structural interactions with estrogen receptors to elicit tissue-specific agonist or antagonist effects. nih.gov Without dedicated receptor-binding assays and functional studies, the SERM potential of this compound remains unknown.

Antidiabetic Properties

The potential antidiabetic properties of this compound are not well-established and are supported only by indirect associations. The compound was identified as one of many molecules in the leaves of Bauhinia forficata, a plant noted for its antidiabetic properties and use as a hypoglycemic agent. researchgate.net Additionally, Matricaria aurea, which contains the derivative 5,7-Dimethyl octahydrocoumarin, is also used in folk medicine for the treatment of diabetes. rjpharmacognosy.ir These findings are associative, as the specific contribution of octahydrocoumarin or its derivative to the observed antidiabetic effects of the plant extracts has not been determined. Direct studies on the compound's influence on glucose metabolism, insulin (B600854) sensitivity, or related enzymatic pathways are currently lacking.

Other Potential Biological Activities (e.g., Antiarrhythmic, Anticoagulant, Neuroprotective)

Exploration into other biological activities of this compound reveals a few potential areas of interest, primarily through studies of its derivatives.

Antiarrhythmic and Anticoagulant Activity: While coumarin and its derivatives are famously known as anticoagulants, there is a lack of specific data on the anticoagulant or antiarrhythmic effects of this compound. The plant Bauhinia forficata, which contains the compound, has reported anticoagulant properties, but the active principle has not been identified. researchgate.net

Neuroprotective Activity: The most specific research in this category comes from an in silico study on compounds found in peanut oil. A derivative, 6-Methyl Octahydrocoumarin , was evaluated for its potential to inhibit Butyrylcholinesterase (BChE), an enzyme implicated in the pathology of Alzheimer's disease. nih.gov Molecular docking simulations predicted a favorable binding energy for this derivative against the BChE enzyme, suggesting a potential neuroprotective mechanism. nih.gov However, this was a computational finding for a methylated form of the compound and awaits in vitro or in vivo validation.

CompoundTarget EnzymePredicted Binding Score (kJ/mol)Reference StandardReference Standard Score (kJ/mol)
6-Methyl OctahydrocoumarinButyrylcholinesterase (BChE)-15.86Galantamine-23.4
Data from a molecular docking study on compounds from peanut oil. nih.gov

Pharmacological Mechanisms of Action

The pharmacological mechanisms of action for this compound remain largely uncharacterized due to the preliminary stage of research on its biological effects.

Target Identification and Pathway Analysis

Specific molecular targets and signaling pathways modulated by this compound have not been identified. The only related finding comes from a computational study that identified Butyrylcholinesterase (BChE) as a potential molecular target for a derivative, 6-Methyl Octahydrocoumarin . nih.gov This in silico analysis suggested that the compound could dock into the active site of BChE, potentially inhibiting its enzymatic activity. nih.gov This points to a possible mechanism for neuroprotection related to the cholinergic system. However, this target has not been validated experimentally for either the derivative or the parent compound, and no other pathway analyses have been published.

Metabolite Profiling

Detailed studies on the metabolite profiling of this compound are not extensively reported in the scientific literature. Information regarding its metabolic fate in humans or animal models is limited.

The Human Metabolome Database (HMDB) lists this compound as an expected but not quantified metabolite. hmdb.ca It is described as an exogenous compound, likely originating from food sources, and is predicted to be located in the cytoplasm and extracellular space. hmdb.ca However, specific metabolic products resulting from its biotransformation in the body have not been identified.

For the broader class of coumarins, metabolic pathways are better understood. For example, the metabolism of coumarin itself in rats involves hydroxylation and conjugation. nih.gov Studies on other complex molecules often utilize advanced techniques like ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-Q-TOF-MS/MS) to identify metabolites in biological samples such as plasma, urine, and feces. mdpi.comsemanticscholar.orgsemanticscholar.orgnih.gov These studies reveal that metabolic transformations can include hydrolysis, oxidation, glycosylation, sulfation, and glucuronidation. mdpi.com

Without specific studies on this compound, it is not possible to provide a detailed profile of its metabolites. The table below illustrates the types of metabolites that have been identified for other, more complex compounds, to provide a general context for potential metabolic pathways.

Interactive Data Table: Examples of Metabolite Types Identified for Other Compounds (for illustrative purposes)

Parent CompoundOrganism/SystemMetabolic Reactions Identified
CoumarinRat (liver and lung slices)Hydroxylation, Glucuronidation, Sulfation. nih.gov
MilitarineRatHydrolyzation, Oxidation, Glycosylation, Esterification, Sulfation, Glucuronidation, Glycine Conjugation. mdpi.com
Aurantio-ObtusinRatDemethoxylation, Glucuronidation, Sulfation. semanticscholar.org
GenipinRatMethylation, Hydroxylation, Dehydroxylation, Hydrogenation, Sulfonation, Glucuronidation, Demethylation. semanticscholar.org

Structure Activity Relationship Sar Studies of Octahydro 2h 1 Benzopyran 2 One Derivatives

Influence of Ring Saturation on Biological Activity

The saturation level of the benzopyran ring system is a critical determinant of the biological properties of these compounds. Unlike their unsaturated counterparts, such as coumarin (B35378), the fully saturated octahydro-2H-1-benzopyran-2-one core imparts distinct conformational flexibility. This flexibility, characterized by chair or half-chair conformations of the cyclohexane (B81311) ring, dictates how the molecule interacts with biological targets.

The absence of an aromatic ring in this compound derivatives, a key feature distinguishing them from coumarins, significantly alters their electronic and steric properties. This structural difference can lead to variations in biological activities. For instance, while some coumarin derivatives are known for their anticoagulant properties, the saturation in this compound derivatives may lead to a different pharmacological profile, potentially reducing or eliminating such effects while enhancing others.

Impact of Substituents on Pharmacological Properties

The introduction of various substituents onto the this compound scaffold has a profound impact on the resulting pharmacological properties. The type, position, and orientation of these substituents can modulate the molecule's lipophilicity, electronic distribution, and steric profile, thereby influencing its interaction with biological macromolecules. researchgate.net

Studies on related benzopyran-2-one derivatives have demonstrated that the presence of different substituents on the benzopyrone ring significantly affects the type and potency of their biological activity. thebrpi.org For example, the incorporation of a substituted phenyl ring at the C-3 position has been shown to enhance the biological activities of coumarin analogues. hilarispublisher.com Similarly, the introduction of a basic side chain at the C-7 position can also lead to increased biological efficacy. hilarispublisher.com

The following table summarizes the impact of different substituents on the biological activities of various benzopyran-2-one derivatives, providing insights that can be extrapolated to the this compound series.

Substituent/ModificationPositionResulting Pharmacological PropertyReference
Substituted Phenyl RingC-3Increased Biological Activities hilarispublisher.com
Basic Side ChainC-7Increased Biological Activities hilarispublisher.com
Less Hydrophilic Moiety (in place of -OH)-Enhanced Antimicrobial Activity nih.gov
Two Aryl-Alkyl Ether GroupsOrtho or Para to each otherEnhanced Antimicrobial Activity nih.gov
Hydroxyl GroupPhenolicImportant for Antiradical and Antitumor Activities nih.gov

Stereochemical Influence on Biological Efficacy

Stereochemistry plays a pivotal role in the biological efficacy of this compound derivatives. The molecule's three-dimensional arrangement, including the relative orientation of its fused rings (cis or trans) and the configuration of any chiral centers, can dramatically affect its interaction with stereospecific biological targets such as enzymes and receptors. rsc.org

The cis and trans isomers of the octahydro-1-benzopyran system exhibit different conformational preferences. rsc.org For the cis-isomer, the conformation where the oxygen atom is axially disposed towards the cyclohexane ring is significantly favored. rsc.org This specific spatial arrangement can influence how the molecule fits into a binding pocket, thereby affecting its biological activity.

The distinct stereochemical configurations of cis- and trans-isomers also influence their physical properties, which can indirectly impact biological efficacy. For example, the cis-isomer has a lower melting point and higher solubility in polar solvents, while the trans-isomer displays greater thermal stability. These differences in physicochemical properties can affect the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds.

Computational Approaches in SAR Studies

Computational methods have become indispensable tools in modern drug discovery and are extensively used in the SAR studies of this compound and its derivatives. nih.gov These in-silico techniques provide valuable insights into the molecular properties and potential biological activities of these compounds, thereby accelerating the identification of promising drug candidates. nih.govmdpi.com

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. biointerfaceresearch.com DFT calculations can predict various molecular properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. biointerfaceresearch.comnih.gov

For benzopyran-2-one derivatives, DFT has been employed to understand their chemical reactivity and stability. biointerfaceresearch.com For instance, the HOMO-LUMO energy gap can indicate the molecule's kinetic stability, with a larger gap suggesting higher stability. biointerfaceresearch.com The electrostatic potential map reveals the electron-rich and electron-poor regions of the molecule, which are crucial for identifying potential sites of interaction with biological targets. biointerfaceresearch.com DFT calculations can also be used to determine bond dissociation energies, which can help predict a compound's stability against autoxidation. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govsemanticscholar.org In the context of SAR studies, docking is used to predict how a derivative of this compound might bind to the active site of a target protein. nih.govsemanticscholar.org This information can help in understanding the mechanism of action and in designing new derivatives with improved binding affinity.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein interaction. frontiersin.orgresearchgate.net By simulating the movement of atoms over time, MD can reveal the flexibility of both the ligand and the protein, providing a more realistic representation of the binding process. frontiersin.org MD simulations can also be used to calculate the binding free energy, which is a more accurate measure of binding affinity than the scoring functions used in molecular docking. researchgate.net

Machine learning (ML) is increasingly being used to develop predictive models for the biological activity of chemical compounds. nih.govresearchgate.net By training on a dataset of compounds with known activities, ML algorithms can learn the relationship between chemical structure and biological effect. researchgate.net These models can then be used to predict the activity of new, untested compounds, thereby prioritizing which derivatives to synthesize and test experimentally. researchgate.net

Explainable ML approaches are particularly valuable as they can identify the specific structural features that are most important for a compound's activity. nih.gov This information can provide chemists with intuitive insights into the SAR, guiding the design of more potent and selective molecules. nih.gov For multi-target drug design, ML can help in identifying structural motifs that are characteristic of compounds with dual-target activity. nih.gov

Comparative Analysis with Structurally Similar Compounds (e.g., Coumarin, 7-Hydroxycoumarin)

A comparative analysis of this compound with structurally related compounds like coumarin and 7-hydroxycoumarin reveals significant differences in their chemical structures and, consequently, their biological activities. The core distinction lies in the saturation of the benzopyran ring system.

Structural Comparison:

This compound, also known as octahydrocoumarin, possesses a fully saturated bicyclic system, which sets it apart from its aromatic counterparts. In contrast, coumarin (2H-1-benzopyran-2-one) features a benzene (B151609) ring fused to an α-pyrone ring, resulting in an aromatic structure. researchgate.net 7-Hydroxycoumarin, a metabolite of coumarin, shares this aromatic core but is distinguished by a hydroxyl group at the 7th position. researchgate.netdrugbank.com This fundamental difference in saturation versus aromaticity profoundly influences the three-dimensional shape, electronic properties, and reactivity of these molecules.

This compound can exist in cis- and trans-isomeric forms due to the fusion of the saturated rings. This stereoisomerism is not a feature of the planar, aromatic structures of coumarin and 7-hydroxycoumarin.

Biological Activity Comparison:

The structural variations directly translate to differing biological profiles. While research on this compound is still emerging, preliminary studies and molecular docking simulations suggest potential antioxidant and antimicrobial properties.

Coumarins, as a broad class of compounds, are well-documented for a wide array of biological activities, including antimicrobial, anti-inflammatory, anticoagulant, and anticancer effects. arabjchem.orghilarispublisher.comnih.gov The specific biological activities of coumarin derivatives are highly dependent on the nature and position of substituents on the benzopyran ring. nih.gov

7-Hydroxycoumarin, in particular, is known to exhibit various biological effects, including antifungal and antioxidant activities. nih.govconnectjournals.comchemicalbook.com The presence of the hydroxyl group can significantly impact its biological activity, often serving as a key site for further chemical modification to create new derivatives with enhanced or novel properties. connectjournals.com For instance, derivatives of 7-hydroxycoumarin have been synthesized and evaluated for their antifungal and antibacterial activities. nih.govconnectjournals.com

The following table provides a comparative overview of these compounds:

FeatureThis compoundCoumarin7-Hydroxycoumarin
Synonyms Octahydrocoumarin2H-1-Benzopyran-2-oneUmbelliferone, Skimmetin
Molecular Formula C₉H₁₄O₂C₉H₆O₂C₉H₆O₃
Core Structure Saturated benzopyran ringAromatic benzopyran ringAromatic benzopyran ring with a hydroxyl group
Key Structural Difference Fully saturated bicyclic systemPlanar aromatic systemPlanar aromatic system with a hydroxyl substituent
Isomerism Cis- and trans-isomers possible--
Reported Biological Activities Potential antioxidant and antimicrobial Antimicrobial, anti-inflammatory, anticoagulant, anticancer arabjchem.orghilarispublisher.comnih.govAntifungal, antioxidant nih.govconnectjournals.comchemicalbook.com

Isolation from Natural Sources and Biosynthetic Pathways

Documented Natural Occurrence

The presence of Octahydro-2H-1-benzopyran-2-one in nature has been a subject of conflicting reports. Historically, many sources have categorized it as a synthetic substance, with some explicitly stating it is not found in nature. This is supported by its widespread industrial synthesis for use in fragrances and as a flavoring agent.

However, some databases list it as a natural compound found in plants, although specific plant sources are often not cited. Adding to this evolving picture, a 2023 metabolomics study identified this compound as one of the differential metabolites in boiled duck egg yolks when comparing different duck breeds. nih.govmdpi.com This finding suggests that the compound can indeed be present in a natural biological matrix. The discrepancy in reports may indicate that if it occurs naturally in plants, it is likely in very low concentrations that have historically been difficult to detect.

It is important to note that while its parent compounds, coumarins, are widespread in the plant kingdom, the fully saturated "octahydro-" form is far less common.

Isolation Methodologies for Natural this compound Derivatives

Given the limited and recent evidence of this compound in natural sources, specific, documented methods for its isolation from these matrices are not available. However, based on the well-established procedures for isolating its aromatic counterparts, the coumarins, a general approach can be outlined. The isolation of coumarin (B35378) derivatives from plant material typically involves the following steps:

Extraction: The initial step involves the extraction of the compound from the source material. Common solvents used for extracting coumarins include ethanol, methanol, benzene (B151609), and chloroform. For furanocoumarins, petroleum ether has been shown to provide good yields. The choice of solvent is crucial and depends on the polarity of the target compound.

Fractionation: Following extraction, the crude extract is often subjected to fractionation to separate compounds based on their chemical properties. Column chromatography is a widely used technique for this purpose. Different stationary phases, such as silica (B1680970) gel or alumina, can be employed, with elution being carried out using a gradient of solvents with increasing polarity.

Purification: The final step involves the purification of the isolated compound. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this, offering high resolution and the ability to isolate pure compounds from complex mixtures.

These general methodologies would be the starting point for any attempt to isolate this compound from a natural source.

Isolation TechniqueDescriptionRelevant For
Solvent ExtractionUse of solvents like ethanol, methanol, or petroleum ether to dissolve compounds from a solid matrix.Initial extraction of coumarin derivatives from plant material.
Column ChromatographySeparation of compounds based on their differential adsorption to a stationary phase (e.g., silica gel, alumina) as a mobile phase flows through.Fractionation of crude extracts to group similar compounds.
High-Performance Liquid Chromatography (HPLC)A high-pressure liquid chromatography technique that provides high resolution and is used for separation, identification, and quantification of compounds.Final purification of the target compound to a high degree of purity.

Biosynthetic Precursors and Pathways of the Benzopyran Scaffold

The biosynthesis of the fundamental benzopyran scaffold, the core structure of this compound, is well-understood and originates from the shikimic acid pathway . hebmu.edu.cnresearchgate.netwikipedia.org This pathway is a major route in plants and microorganisms for the synthesis of aromatic amino acids and other aromatic compounds.

The key steps leading to the benzopyran skeleton are as follows:

Shikimic Acid Pathway: This pathway begins with the precursors phosphoenolpyruvate (B93156) (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) and leads to the formation of chorismic acid. hebmu.edu.cnresearchgate.net Chorismic acid is a critical branch-point intermediate.

Phenylpropanoid Pathway: Chorismic acid is converted to the aromatic amino acid L-phenylalanine. The enzyme phenylalanine ammonia-lyase (PAL) then catalyzes the elimination of ammonia (B1221849) from L-phenylalanine to produce cinnamic acid, which is the entry point into the phenylpropanoid pathway. frontiersin.orgnih.gov

Hydroxylation and Lactonization: Cinnamic acid undergoes a series of hydroxylation reactions. The ortho-hydroxylation of cinnamic acid derivatives is a crucial step that leads to the formation of a coumarin. This is followed by a trans-cis isomerization of the side chain and subsequent lactonization (ring closure) to form the characteristic benzopyran-2-one (coumarin) ring system. frontiersin.orgresearchgate.net

The specific enzymatic steps that would lead to the complete saturation of the benzene ring to form the "octahydro-" derivative of the benzopyran scaffold have not yet been fully elucidated in natural systems. It is hypothesized that if this compound is indeed synthesized de novo in organisms, a series of reduction reactions would be required to saturate the aromatic ring.

Biosynthetic PathwayKey PrecursorsKey IntermediatesEnd Product (Scaffold)
Shikimic Acid PathwayPhosphoenolpyruvate, Erythrose-4-phosphateShikimic acid, Chorismic acidAromatic Amino Acids
Phenylpropanoid PathwayL-PhenylalanineCinnamic acid, p-Coumaric acidBenzopyran-2-one (Coumarin)

Future Directions and Research Opportunities

Development of Novel Therapeutic Agents based on Octahydro-2H-1-benzopyran-2-one

The structural framework of this compound offers a versatile starting point for the design of new therapeutic agents. lookchem.com Preliminary research has highlighted its potential in several key areas. Studies have suggested that this compound possesses both antioxidant and antimicrobial properties, which are crucial in combating diseases related to oxidative stress and in treating infections.

A notable area of investigation is its potential as an antileishmanial agent. Research on coumarin (B35378) analogues has shown that derivatives of this scaffold have demonstrated promising efficacy against Leishmania parasites, warranting further investigation into their mechanism of action and therapeutic potential. The development of novel derivatives could lead to more potent and selective drugs for a range of diseases.

Potential Therapeutic Application Observed Preliminary Activity Reference
AntileishmanialInhibition of Leishmania parasites
AntioxidantPotential to prevent oxidative stress-related diseases
AntimicrobialInhibition of certain bacteria and fungi

Exploration of New Applications in Medicinal Chemistry and Materials Science

Beyond its direct therapeutic applications, this compound is a valuable compound for broader research in medicinal chemistry and materials science. lookchem.com Its distinct chemical properties make it a useful research compound for investigating chemical reactions and synthetic processes. lookchem.com

In the realm of materials science, this compound has been explored for its use in the development of microparticles for the controlled release of volatile organic active ingredients. google.com This application is particularly relevant for crop protection agents and pharmaceuticals, where controlled delivery can enhance efficacy and reduce environmental impact. google.com Furthermore, its characteristic fragrance profile has led to its use in the flavor and fragrance industry. lookchem.comnih.gov

Field Application Significance Reference
Medicinal ChemistryResearch compoundInvestigation of chemical reactions and synthesis lookchem.com
Materials ScienceMicroparticle formulationControlled release of active agents google.com
Fragrance IndustryFragrance ingredientUsed in perfumes and other scented products lookchem.comscribd.com
Food IndustryFlavoring agentEnhances the taste of various food products lookchem.comnih.gov

Advanced Mechanistic Elucidation of Biological Activities

While preliminary studies have identified promising biological activities for this compound, the underlying mechanisms are not yet fully understood. Future research should focus on a more detailed elucidation of how this compound exerts its antioxidant and antimicrobial effects at the molecular level. Identifying the specific cellular targets and signaling pathways involved will be crucial for optimizing its therapeutic potential and for the rational design of more effective analogues.

Integration of Omics Technologies in Pharmacological Research

The integration of "omics" technologies, such as metabolomics, offers a powerful approach to understanding the pharmacological effects of this compound. A recent study utilizing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) based metabolomics identified this compound in duck egg yolks. nih.govmdpi.com The research revealed that the concentration of this compound, along with other metabolites, increased after boiling. nih.govmdpi.com This type of untargeted metabolomics approach can provide valuable insights into how the compound is metabolized and its broader effects on biological systems, which is essential for pharmacological research. mdpi.com

Synthetic Innovations for Complex this compound Scaffolds

The development of innovative and efficient synthetic routes is key to exploring the full potential of the this compound scaffold. One established industrial method involves the catalytic hydrogenation of 3-(2-oxocyclohexyl)propionic acid esters, followed by cyclization. This method is noted for its good yield and use of inexpensive starting materials. Another synthetic approach involves the Michael addition of cyclohexanone (B45756) to methyl acrylate, followed by hydrolysis and reduction. Future synthetic innovations should aim to create more complex and diverse derivatives, which will be essential for building extensive compound libraries for screening and identifying new lead compounds with enhanced biological activities.

Synthesis Method Key Steps Reported Yield Reference
Catalytic HydrogenationHydrogenation of 3-(2-oxocyclohexyl)propionic acid esters, cyclization, and elimination of alcohol.Good
Michael AdditionMichael addition of cyclohexanone to methyl acrylate, followed by hydrolysis and NaBH₄ reduction.55%

Addressing Discrepancies in Reported Biological Activities

As with many emerging areas of research, it is crucial to address any potential discrepancies in the reported biological activities of this compound and its derivatives. While initial findings are promising, further studies are needed to confirm and validate these activities across different experimental models and conditions. A thorough and systematic investigation will help to establish a clear and consistent biological activity profile for this class of compounds, resolving any conflicting data and providing a solid foundation for future development efforts.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for optimizing the synthesis of octahydro-2H-1-benzopyran-2-one?

  • Methodological Answer : Prioritize reaction conditions (e.g., catalysts, temperature, solvent systems) based on reproducibility and yield. For example, cyclization reactions of ketones or lactonization pathways should be tested with controlled anhydrous conditions. Include NMR and HPLC validation for intermediate purity, and reference prior synthetic protocols for analogous benzopyran derivatives . For novel compounds, provide full spectral data (e.g., 1^1H/13^{13}C NMR, IR, HRMS) and compare retention factors (Rf) against known standards .

Q. What are the key spectroscopic and chromatographic methods for characterizing this compound?

  • Methodological Answer : Use 1^1H NMR to confirm the absence of aromatic protons (indicative of full saturation) and 13^{13}C NMR to verify the lactone carbonyl peak (~170–175 ppm). Pair this with GC-MS for molecular weight confirmation and FTIR to identify the lactone C=O stretch (~1740 cm1^{-1}). For purity assessment, employ reverse-phase HPLC with a C18 column and acetonitrile/water gradient, referencing retention times against certified standards .

Q. How can researchers integrate toxicological data into experimental protocols for handling this compound?

  • Methodological Answer : Based on its oral LD50_{50} (3,300 mg/kg in rats) and negative mutagenicity results , standard lab PPE (gloves, goggles) and fume hood use are sufficient for small-scale synthesis. However, conduct a skin sensitization assay (e.g., OECD TG 429) if structural analogs indicate potential reactivity. Document all safety protocols in line with institutional guidelines.

Advanced Research Questions

Q. How should researchers resolve contradictions in reported physical properties (e.g., solubility, boiling point) of this compound?

  • Methodological Answer : Cross-validate literature data (e.g., boiling point: 215.6°C vs. computational predictions) using differential scanning calorimetry (DSC) for melting points and dynamic vapor sorption (DVS) for hygroscopicity. If discrepancies persist, recalibrate instruments with certified reference materials and publish errata with raw datasets .

Q. What advanced analytical strategies are recommended for assessing the purity of this compound in complex matrices?

  • Methodological Answer : Use LC-MS/MS with multiple reaction monitoring (MRM) to distinguish the target compound from isobaric impurities. For trace-level quantification, employ isotope dilution analysis (e.g., 13^{13}C-labeled internal standards). Validate methods via interlaboratory comparisons and report limits of detection (LOD) and quantification (LOQ) .

Q. How can computational modeling guide the exploration of this compound’s reactivity in novel applications (e.g., flavor chemistry)?

  • Methodological Answer : Perform density functional theory (DFT) calculations to predict electrophilic/nucleophilic sites for derivatization. Compare with EU flavoring guidelines (e.g., Council Directive 88/388/EEC ) to assess stability under thermal or acidic conditions. Validate predictions via accelerated stability studies (40°C/75% RH for 6 months).

Contradiction Analysis

Q. Why do conflicting reports exist regarding the skin sensitization potential of this compound?

  • Methodological Answer : Structural analogs (e.g., 4-methoxybenzenemethyl acetate ) may exhibit sensitization due to electrophilic substituents, but this compound lacks such groups. Re-evaluate data using the Local Lymph Node Assay (LLNA) and confirm via in chemico methods (e.g., DPRA—Direct Peptide Reactivity Assay) to resolve discrepancies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Octahydro-2H-1-benzopyran-2-one
Reactant of Route 2
Octahydro-2H-1-benzopyran-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.